1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine
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Overview
Description
1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine is a complex organic compound that features a benzothiophene core substituted with a tert-butyl group and a chlorine atom, along with a pyrrolidine ring attached via a carbonyl group
Preparation Methods
The synthesis of 1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The tert-butyl and chlorine substituents are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the pyrrolidine ring through a condensation reaction with a suitable amine derivative under controlled conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pH conditions to facilitate the desired transformations.
Scientific Research Applications
1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of specialty chemicals and advanced materials for various industrial applications
Mechanism of Action
The mechanism of action of 1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The benzothiophene core can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring may form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific context of its application and the molecular targets being studied .
Comparison with Similar Compounds
1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine can be compared with other benzothiophene derivatives and pyrrolidine-containing compounds:
Benzothiophene Derivatives: Compounds like 2-phenylbenzothiophene and 3-methylbenzothiophene share the benzothiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolidine-Containing Compounds: Similar compounds include 1-(2-pyrrolidinylmethyl)pyrrolidine and 1-(pyrrolidin-1-yl)ethanone, which feature the pyrrolidine ring but differ in their additional functional groups
Properties
Molecular Formula |
C17H20ClNOS |
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Molecular Weight |
321.9 g/mol |
IUPAC Name |
(6-tert-butyl-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H20ClNOS/c1-17(2,3)11-6-7-12-13(10-11)21-15(14(12)18)16(20)19-8-4-5-9-19/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
ATNVRRRZGHUBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCCC3)Cl |
Origin of Product |
United States |
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